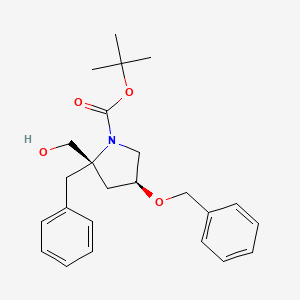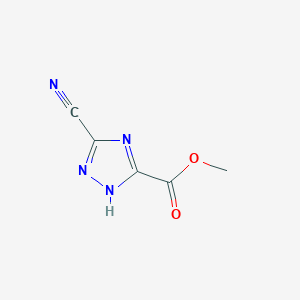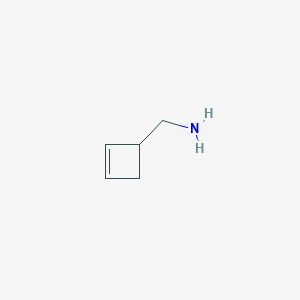
Cyclobut-2-en-1-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobut-2-en-1-ylmethanamine is an organic compound characterized by a cyclobutene ring attached to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of acyl ketene dithioacetals, which leads to the formation of cyclobutene derivatives . Another method includes the cyclobutenylation/deprotection cascade from N-Boc protected indoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobut-2-en-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclobutene oxides.
Reduction: Reduction reactions can convert the cyclobutene ring into a cyclobutane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Cyclobutene oxides.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobut-2-en-1-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Cyclobut-2-en-1-ylmethanamine exerts its effects involves interactions with various molecular targets. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Cyclobut-1-en-1-ylmethanamine: Similar structure but with different positioning of the double bond.
Cyclobutane-1-ylmethanamine: Lacks the double bond, leading to different chemical properties.
Cyclopropylmethanamine: Smaller ring size, resulting in different reactivity.
Uniqueness: Cyclobut-2-en-1-ylmethanamine is unique due to its combination of a cyclobutene ring and a methanamine group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H9N |
|---|---|
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
cyclobut-2-en-1-ylmethanamine |
InChI |
InChI=1S/C5H9N/c6-4-5-2-1-3-5/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
VPHKGCJQKBCQHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


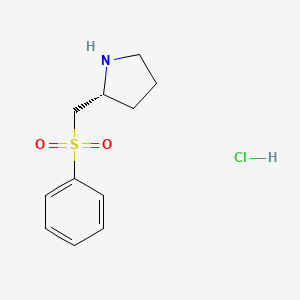
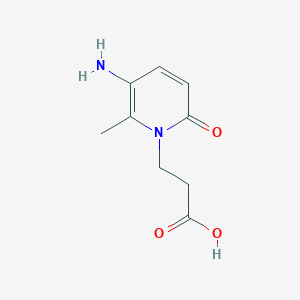
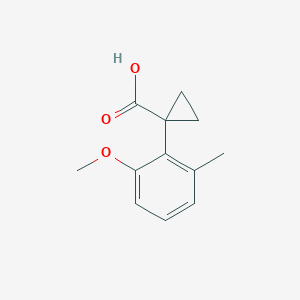
![Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]](/img/structure/B13335551.png)
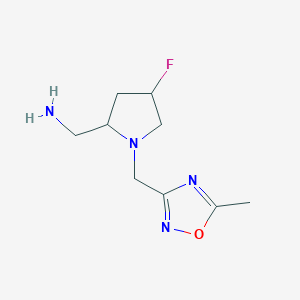
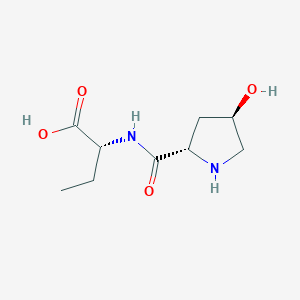
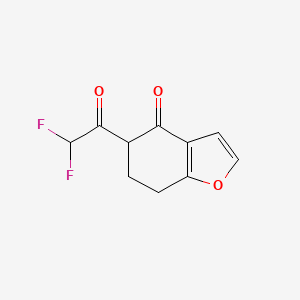
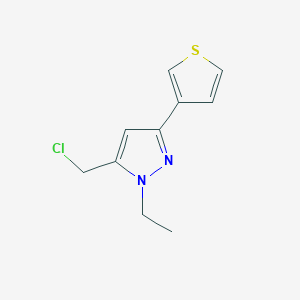
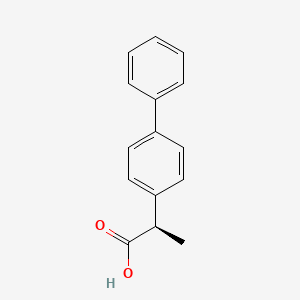
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
![2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B13335632.png)
